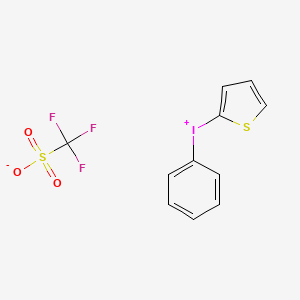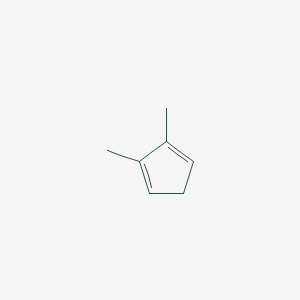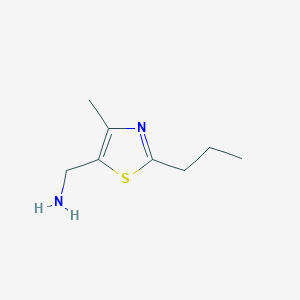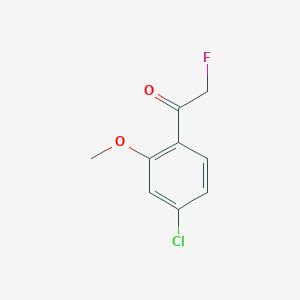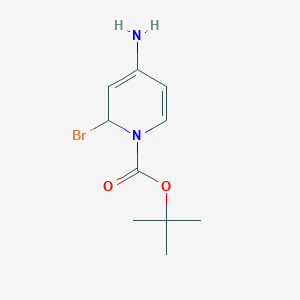
N-Boc-4-Amino-2-bromopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-4-Amino-2-bromopyridine is an organic compound with the chemical formula C11H16BrN2O2. It is a colorless to pale yellow solid with low solubility. This compound is stable at room temperature but may change color or decompose when exposed to light and humidity . It is commonly used as an intermediate in organic synthesis, particularly in the modification and derivatization of biologically active molecules .
Métodos De Preparación
N-Boc-4-Amino-2-bromopyridine can be synthesized through various methods. One common synthetic route involves the protection of 4-amino-2-bromopyridine with tert-butoxycarbonyl (Boc) groups. This protection is typically achieved using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine . The reaction conditions often involve mild temperatures and inert atmospheres to prevent decomposition.
Industrial production methods may involve similar protection strategies but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
N-Boc-4-Amino-2-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups through reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like sodium borohydride.
Amidation Reactions: The Boc-protected amine can be converted to amides through reactions with carboxylic acids or acid chlorides.
Common reagents used in these reactions include palladium catalysts, boron reagents, sodium borohydride, and carboxylic acids. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Boc-4-Amino-2-bromopyridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Boc-4-Amino-2-bromopyridine involves its ability to undergo various chemical transformations, which allows it to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in Suzuki-Miyaura coupling, the compound participates in oxidative addition and transmetalation processes, leading to the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
N-Boc-4-Amino-2-bromopyridine can be compared with other similar compounds such as:
4-Amino-2-bromopyridine: This compound lacks the Boc protection and is more reactive, making it suitable for different synthetic applications.
2-Bromo-4-fluoropyridine: This compound has a fluorine atom instead of an amino group, which alters its reactivity and applications.
2-Amino-4-bromopyridine: Similar to this compound but without the Boc protection, making it more reactive and suitable for different synthetic pathways.
This compound is unique due to its Boc protection, which provides stability and allows for selective reactions in complex synthetic sequences .
Propiedades
Fórmula molecular |
C10H15BrN2O2 |
|---|---|
Peso molecular |
275.14 g/mol |
Nombre IUPAC |
tert-butyl 4-amino-2-bromo-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H15BrN2O2/c1-10(2,3)15-9(14)13-5-4-7(12)6-8(13)11/h4-6,8H,12H2,1-3H3 |
Clave InChI |
WTOMTKMJHZLVGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=CC(=CC1Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


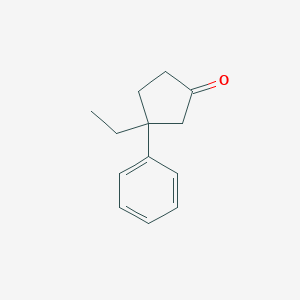
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133504.png)
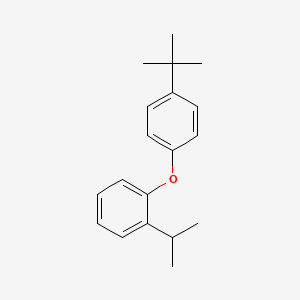

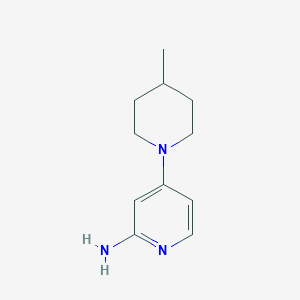
![ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate](/img/structure/B14133525.png)
![5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B14133531.png)

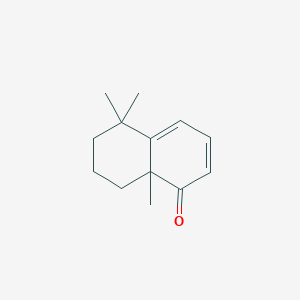
![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
